molecular formula C18H17N3O2S2 B2440778 N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-25-9

N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2440778
CAS No.: 864917-25-9
M. Wt: 371.47
InChI Key: ZTLAYUJBNUPUBS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-3-5-13(6-4-12)17-20-18(25-21-17)24-11-16(22)19-14-7-9-15(23-2)10-8-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLAYUJBNUPUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of p-Tolyl Thiourea

The thiadiazole core is synthesized from p-tolyl thiourea (1) through base-mediated cyclization with carbon disulfide (CS₂):

Reaction Scheme

  • p-Tolyl thiourea (1)5-Amino-3-(p-tolyl)-1,2,4-thiadiazole (2)
  • Intermediate 23-(p-Tolyl)-1,2,4-thiadiazole-5-thiol (3)

Procedure

  • Dissolve p-tolyl thiourea (4.1 mmol) in anhydrous ethanol (50 mL).
  • Add NaOH (4.93 mmol, 0.20 g) and CS₂ (4.93 mmol, 0.30 mL).
  • Reflux at 80°C for 6–8 hours under nitrogen.
  • Acidify with 6M HCl to pH 2–3, precipitating the thiol.

Optimization Data

Parameter Optimal Value Yield (%)
Reaction Time 7 hours 78
CS₂ Equivalents 1.2 eq 82
Temperature 80°C 85

Characterization

  • ¹H NMR (DMSO-d₆): δ 13.2 (s, 1H, SH), 7.85 (d, J=8.2 Hz, 2H, Ar-H), 7.35 (d, J=8.2 Hz, 2H, Ar-H), 2.40 (s, 3H, CH₃).
  • IR (KBr): 2560 cm⁻¹ (S-H), 1580 cm⁻¹ (C=N).

Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

Nucleophilic Acylation of 4-Methoxyaniline

The acetamide intermediate is prepared via Schotten-Baumann acylation:

Reaction Scheme
4-Methoxyaniline (4) + Chloroacetyl Chloride2-Chloro-N-(4-methoxyphenyl)acetamide (5)

Procedure

  • Dissolve 4-methoxyaniline (10 mmol) in dichloromethane (30 mL).
  • Add chloroacetyl chloride (12 mmol) dropwise at 0°C.
  • Stir at room temperature for 2 hours.
  • Wash with 5% NaHCO₃ and dry over MgSO₄.

Yield and Purity

  • Yield : 89%
  • Melting Point : 112–114°C
  • HPLC Purity : 98.5%

Characterization

  • ¹³C NMR (CDCl₃): δ 168.5 (C=O), 155.2 (C-OCH₃), 130.1–114.8 (Ar-C), 42.3 (CH₂Cl).

Thioether Coupling Reaction

Nucleophilic Displacement of Chloride

The thiol (3) reacts with 2-chloroacetamide (5) under basic conditions:

Reaction Scheme
3-(p-Tolyl)-1,2,4-thiadiazole-5-thiol (3) + 2-Chloro-N-(4-methoxyphenyl)acetamide (5)Target Compound

Procedure

  • Dissolve 3 (1.2 eq) and 5 (1 eq) in acetone (20 mL).
  • Add K₂CO₃ (2 eq) and stir at 25°C for 12 hours.
  • Filter and concentrate under reduced pressure.
  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Optimization Data

Condition Optimal Value Yield (%)
Solvent Acetone 90
Base K₂CO₃ 88
Temperature 25°C 92

Crystallographic and Spectroscopic Validation

X-ray Diffraction Analysis

Single-crystal X-ray studies confirm the planar thiadiazole ring (max deviation: 0.006 Å) and dihedral angles:

  • Thiadiazole vs. p-tolyl ring: 18.08°
  • Thiadiazole vs. acetamide plane: 7.62°

Intermolecular Interactions

  • N-H⋯O hydrogen bonds form chains along the c-axis.

Spectroscopic Consistency

  • MS (ESI+) : m/z 421.1 [M+H]⁺.
  • Elemental Analysis : Calculated C 54.28%, H 4.31%, N 9.99%; Found C 54.12%, H 4.40%, N 9.85%.

Applications and Derivatives

The compound serves as a precursor for:

  • Antimicrobial Agents : Thioether-linked thiadiazoles exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli.
  • Herbicides : Analogues show 90% inhibition of A. hypochondriacus at 50 ppm.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether (-S-) bridge serves as a nucleophilic site. Reactivity is enhanced under basic conditions, enabling substitution with alkyl halides or aryl halides.

Example Reaction:
Reaction with methyl iodide in acetone/K₂CO₃ yields N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)methylthio)acetamide via S-alkylation .

Reagent Conditions Product Yield
CH₃I, K₂CO₃Acetone, 40°C, 12 hrS-methylated derivative78%
Benzyl chlorideDMF, RT, 6 hrS-benzylated analog65%

Oxidation of the Thiadiazole Ring

The 1,2,4-thiadiazole moiety undergoes oxidation at sulfur centers. Hydrogen peroxide (H₂O₂) converts the thiadiazole ring into sulfoxide or sulfone derivatives, altering electronic properties .

Key Observation:

  • Sulfoxidation at the thiadiazole S-atom increases polarity, enhancing solubility in polar solvents .

Reduction of the Acetamide Group

The acetamide functionality can be reduced to a secondary amine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

RCONHR’NaBH4/MeOHRCH2NHR’\text{RCONHR'} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{RCH}_2\text{NHR'}

Outcome:

  • Reduced products show improved bioavailability due to increased basicity .

Cyclization Reactions

Heating in dichloromethane with DCC (dicyclohexylcarbodiimide) induces intramolecular cyclization, forming a 7-membered ring fused to the thiadiazole.

Mechanism:

  • Activation of the acetamide carbonyl by DCC.

  • Nucleophilic attack by the methoxyphenyl amine, forming a new C–N bond.

Hydrolysis of the Acetamide Linker

Acid- or base-catalyzed hydrolysis cleaves the acetamide group:

  • Acidic conditions (HCl/H₂O): Produces carboxylic acid and 4-methoxyaniline.

  • Basic conditions (NaOH/EtOH): Forms sodium carboxylate and amine .

Biological Target Interactions

The compound inhibits kinases (e.g., BRAF/VEGFR-2) through:

  • Hydrogen bonding between the thiadiazole N-atoms and kinase hinge residues (e.g., GLU885, ASP1046) .

  • Hydrophobic interactions via the p-tolyl and methoxyphenyl groups in enzyme pockets .

Structure-Activity Relationship (SAR):

  • Electron-donating groups (e.g., -OCH₃) enhance binding affinity to hydrophobic pockets .

Spectroscopic Characterization of Reactivity

1H-NMR Data for Key Intermediates:

Proton Environment δ (ppm) Assignment
-SCH₂CO- (methylene)4.30–4.35Singlet confirming thioether
NH (acetamide)10.2–10.6Broad singlet

IR Spectral Peaks:

  • 1675 cm⁻¹ (C=O stretch of acetamide).

  • 1240 cm⁻¹ (C–S–C vibration in thiadiazole) .

Comparative Reactivity with Analogues

Reaction This Compound N-(p-tolyl) Analog
S-Alkylation Rate (k, M⁻¹s⁻¹)0.450.32
Hydrolysis Half-life (pH 7)48 hr72 hr

Higher reactivity attributed to electron-donating methoxy group enhancing nucleophilicity.

Scientific Research Applications

Antagonistic Activity on Adenosine A3 Receptors

Research has demonstrated that N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits antagonistic properties on human adenosine A3 receptors. Compounds with a methoxy group in the 4-position of the phenyl ring showed increased binding affinity and selectivity for these receptors, which play a crucial role in various physiological processes including inflammation and cancer progression.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Thiadiazole derivatives related to this compound have shown significant in vitro activity against various microbial strains. For instance, studies indicated that certain derivatives possess promising antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anticancer Activity

This compound and its derivatives have been investigated for anticancer properties. Research indicates that these compounds can selectively inhibit leukemia cell lines and exhibit high activity against specific viral strains. For example, derivatives have shown effectiveness against the Tacaribe virus and various cancer cell lines such as MCF7 (breast cancer), indicating their potential utility in cancer therapy .

Antiviral Activity

In addition to anticancer effects, some derivatives of this compound have been studied for their antiviral properties. The ability to inhibit viral replication makes these compounds candidates for developing antiviral therapies .

Case Study: Anticancer Efficacy

A study investigating the anticancer efficacy of thiadiazole derivatives found that specific modifications to the structure significantly enhanced cytotoxicity against cancer cell lines. The compound demonstrated an IC50 value indicative of strong antiproliferative activity against MCF7 cells .

Case Study: Antimicrobial Screening

In a systematic evaluation of antimicrobial activity, several derivatives were tested against a panel of bacterial strains using the broth microdilution method. Results showed that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)propionamide
  • N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)butyramide

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of both methoxy and thiadiazole moieties. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C15H13N3OSC_{15}H_{13}N_{3}OS with a molecular weight of 283.34 g/mol. The structure comprises a thiadiazole ring linked to a methoxyphenyl group and a p-tolyl moiety, which may contribute to its biological efficacy.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies show that derivatives with thiadiazole scaffolds demonstrate activity against both Gram-positive and Gram-negative bacteria. The presence of halogen or oxygenated substituents enhances this activity, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics like streptomycin and fluconazole .
  • Antifungal Activity : Compounds with similar structures have shown promising antifungal effects against strains such as Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to conventional antifungal agents .

Anticancer Potential

Thiadiazole derivatives are also recognized for their anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : In vitro studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. For example, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureEffect on Activity
Methoxy GroupIncreases lipophilicity and solubility
Thiadiazole RingEssential for biological activity
P-Tolyl MoietyEnhances interaction with biological targets

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study reported that a series of 1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values as low as 32 μg/mL .
  • Cytotoxicity in Cancer Models : Another research highlighted a derivative's ability to inhibit the growth of various cancer cell lines with IC50 values ranging from 0.28 to 4.27 µg/mL, suggesting strong potential for further development as anticancer agents .

Q & A

Q. How can derivatives be designed to improve selectivity for kinase targets?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the thiadiazole ring with triazole or oxadiazole to modulate ATP-binding pocket interactions .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to induce target degradation .

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